Cas no 1201597-29-6 (2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine)
![2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine structure](https://ja.kuujia.com/scimg/cas/1201597-29-6x500.png)
2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine 化学的及び物理的性質
名前と識別子
-
- 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine
- 2-(chloromethyl)-6-methylimidazo[1,2-b]pyridazine
- F30841
- YCQQTWDXXVJNSX-UHFFFAOYSA-N
- AKOS027337922
- 1201597-29-6
- MFCD19687907
- DA-14601
- BYB59729
- 2-Chloromethyl-6-methyl-imidazo[1,2-b]pyridazine
- SCHEMBL1507163
-
- MDL: MFCD19687907
- インチ: InChI=1S/C8H8ClN3/c1-6-2-3-8-10-7(4-9)5-12(8)11-6/h2-3,5H,4H2,1H3
- InChIKey: YCQQTWDXXVJNSX-UHFFFAOYSA-N
- ほほえんだ: CC1=NN2C=C(N=C2C=C1)CCl
計算された属性
- せいみつぶんしりょう: 181.0406750g/mol
- どういたいしつりょう: 181.0406750g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 30.2Ų
2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D509038-1g |
2-Chloromethyl-6-methyl-imidazo[1,2-b]pyridazine |
1201597-29-6 | 95% | 1g |
$1250 | 2024-05-24 | |
eNovation Chemicals LLC | D509038-500mg |
2-Chloromethyl-6-methyl-imidazo[1,2-b]pyridazine |
1201597-29-6 | 95% | 500mg |
$760 | 2024-05-24 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13099-10g |
2-(chloromethyl)-6-methylimidazo[1,2-b]pyridazine |
1201597-29-6 | 95% | 10g |
$1950 | 2023-09-07 | |
1PlusChem | 1P009A6T-250mg |
2-ChloroMethyl-6-Methyl-iMidazo[1,2-b]pyridazine |
1201597-29-6 | 95% | 250mg |
$304.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760137-1g |
2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine |
1201597-29-6 | 98% | 1g |
¥5870.00 | 2024-08-09 | |
eNovation Chemicals LLC | D509038-1g |
2-Chloromethyl-6-methyl-imidazo[1,2-b]pyridazine |
1201597-29-6 | 95% | 1g |
$1250 | 2025-02-19 | |
eNovation Chemicals LLC | D509038-500mg |
2-Chloromethyl-6-methyl-imidazo[1,2-b]pyridazine |
1201597-29-6 | 95% | 500mg |
$760 | 2025-02-19 | |
eNovation Chemicals LLC | D509038-500mg |
2-Chloromethyl-6-methyl-imidazo[1,2-b]pyridazine |
1201597-29-6 | 95% | 500mg |
$760 | 2025-02-25 | |
eNovation Chemicals LLC | Y0991720-5g |
2-chloromethyl-6-methyl-imidazo[1,2-b]pyridazine |
1201597-29-6 | 95% | 5g |
$2000 | 2025-03-01 | |
abcr | AB461591-1 g |
2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine |
1201597-29-6 | 1g |
€1,011.70 | 2023-04-21 |
2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine 関連文献
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazineに関する追加情報
Professional Introduction to Compound with CAS No 1201597-29-6 and Product Name: 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine
The compound with the CAS number 1201597-29-6 and the product name 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, belonging to the imidazopyridazine class, has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both a chloromethyl group and a methyl substituent on the imidazopyridazine core imparts distinct reactivity and functionalization possibilities, making it a versatile scaffold for drug discovery.
Recent research in the domain of heterocyclic chemistry has highlighted the importance of imidazopyridazine derivatives in developing novel therapeutic agents. The 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine structure serves as an excellent precursor for synthesizing more complex molecules with enhanced pharmacological properties. The chloromethyl group, in particular, provides a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups such as amines, alcohols, and thiols. This reactivity is crucial for generating libraries of compounds that can be screened for biological activity.
One of the most compelling aspects of this compound is its potential in the development of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have shown that imidazopyridazine derivatives can interact with enzymes such as kinases and phosphodiesterases, which are often implicated in diseases like cancer and inflammatory disorders. The 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine scaffold allows for precise modifications that can optimize binding affinity and selectivity, thereby reducing off-target effects.
The synthesis of 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The formation of the imidazopyridazine ring system typically requires condensation reactions between appropriate precursors under controlled conditions. The introduction of the chloromethyl group can be achieved through chlorination or by reacting with formaldehyde or paraformaldehyde derivatives. The methyl substituent at position 6 further refines the compound's electronic properties, influencing its interactions with biological targets.
In terms of biological activity, preliminary studies on derivatives of 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine have shown promising results in vitro. These studies have focused on evaluating the compound's ability to inhibit enzymes associated with metabolic disorders and neurodegenerative diseases. For example, modifications to the core structure have led to compounds that exhibit potent activity against acetylcholinesterase, a key enzyme in Alzheimer's disease pathology. The versatility of this scaffold allows researchers to fine-tune its properties for specific therapeutic applications.
The pharmaceutical industry has long recognized the value of heterocyclic compounds in drug development due to their diverse biological activities and favorable pharmacokinetic profiles. 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine exemplifies this trend by offering a rich chemical space for innovation. Its unique combination of functional groups makes it an attractive candidate for further exploration in medicinal chemistry. Researchers are particularly interested in exploring its potential as a lead compound for kinase inhibitors, given the high unmet medical need associated with targeting these enzymes.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine and its derivatives. Molecular modeling techniques allow scientists to predict how these compounds will interact with biological targets at the atomic level. This approach has accelerated the drug discovery process by enabling virtual screening of large libraries of compounds before experimental synthesis and testing are undertaken. Such computational strategies are essential for identifying promising candidates efficiently.
The future prospects for 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine are bright, with ongoing research focusing on optimizing its synthetic routes and expanding its biological profile. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel derivatives with improved efficacy and safety profiles. As our understanding of disease mechanisms continues to evolve, compounds like this will remain at the forefront of therapeutic innovation.
In conclusion,2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine (CAS No 1201597-29-6) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable scaffold for developing new drugs targeting various diseases. With continued research and development,this compound holds great promise for improving human health through innovative therapeutic interventions.
1201597-29-6 (2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine) 関連製品
- 1391002-82-6(6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 1823071-58-4(Methyl 4-amino-4-(2-bromophenyl)butanoate)
- 340816-68-4(2-(benzylsulfanyl)-6-methylpyridine-3-carbonitrile)
- 1098347-63-7(3-(2-chloropropanamido)-N,N-diethylbenzamide)
- 1797717-95-3(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide)
- 1210318-71-0(N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide)
- 1803606-50-9(3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride)
- 2171139-12-9(3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid)
- 1261817-01-9(2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)
- 2171555-72-7(2-ethyl-3-{(9H-fluoren-9-yl)methoxycarbonyl}-1,3-thiazinane-4-carboxylic acid)
